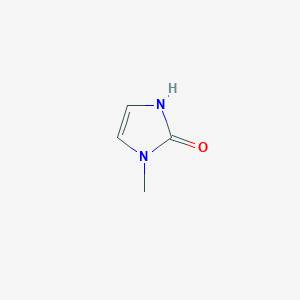

1-Methyl-1,3-dihydro-imidazol-2-one

Description

Contextualization within Imidazolone (B8795221) Chemistry and Heterocyclic Systems

1-Methyl-1,3-dihydro-imidazol-2-one, also known as N-methyl-ethylene urea (B33335), belongs to the class of imidazolones, which are five-membered heterocyclic rings containing two nitrogen atoms and a carbonyl group. wikipedia.org These, in turn, are part of the vast and significant family of heterocyclic compounds. Heterocycles are cyclic compounds containing at least one atom other than carbon within their ring structure and are fundamental to medicinal chemistry. nih.gov

The imidazolone scaffold is a notable structure within this family. There are different isomers of imidazolones, and the 2-imidazolidinones, to which this compound belongs, are cyclic derivatives of urea. wikipedia.org The study of such heterocyclic systems is crucial as they form the core of many natural products and synthetic compounds with diverse applications.

Significance and Research Interest of the Imidazolone Core Structure

The imidazolone core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Imidazolin-2-ones have been investigated for a range of biological activities, including as antitumor agents and antioxidants. nih.gov The interest in imidazolone derivatives stems from their potential biological activities and their utility as synthetic intermediates. nih.govmdpi.com

Research into 2-oxo-imidazole-containing dipeptides, which share the 2-oxo-imidazole core, has highlighted their significant antioxidant capacity, often greater than their non-oxidized counterparts. nih.govnih.govresearchgate.net This has spurred further investigation into the properties and potential applications of molecules containing this structural motif.

Scope and Objectives of Research on this compound

The primary objectives of research on this compound and its derivatives often revolve around the synthesis of novel compounds and the evaluation of their potential applications. A key area of investigation is its use as a precursor or building block in the synthesis of more complex molecules, including bioactive compounds. chemicalbook.com For instance, it has been used in the preparation of chelated carbene complexes and is a component of some potent HIV integrase inhibitors. chemicalbook.com

The synthesis of various substituted N-imidazolidin-2-ones and their evaluation for immunosuppressive activity is another research avenue, highlighting the importance of the core scaffold in inducing biological effects. researchgate.net Furthermore, the development of efficient and sustainable synthetic methods for imidazolidin-2-ones is an ongoing area of research, with various catalytic systems being explored. mdpi.comacs.orgorganic-chemistry.org

Interactive Data Tables

Below are tables summarizing some of the known physical and chemical properties of isomers and closely related compounds to this compound. Direct experimental data for the target compound is limited in publicly available literature.

Table 1: Physical and Chemical Properties of 1,3-Dihydro-4-methyl-2H-imidazol-2-one (Isomer)

| Property | Value | Source(s) |

| CAS Number | 1192-34-3 | researchgate.netsigmaaldrich.comnih.gov |

| Molecular Formula | C₄H₆N₂O | researchgate.netsigmaaldrich.comnih.gov |

| Molecular Weight | 98.10 g/mol | sigmaaldrich.comnih.gov |

| IUPAC Name | 4-methyl-1,3-dihydroimidazol-2-one | sigmaaldrich.comnih.gov |

| Density | 1.107 g/cm³ | researchgate.net |

| Refractive Index | 1.475 | researchgate.net |

Table 2: Physical and Chemical Properties of 1-Methyl-2-imidazolidinone (Related Compound)

| Property | Value | Source(s) |

| CAS Number | 694-32-6 | sigmaaldrich.com |

| Molecular Formula | C₄H₈N₂O | sigmaaldrich.com |

| Molecular Weight | 100.12 g/mol | sigmaaldrich.com |

| IUPAC Name | 1-Methylimidazolidin-2-one | chemicalbook.com |

| Form | Solid | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHFWPOPKVWXQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340689 | |

| Record name | 1-Methyl-1,3-dihydro-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39799-77-4 | |

| Record name | 1-Methyl-1,3-dihydro-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2,3-dihydro-1H-imidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Reactivity Studies of 1 Methyl 1,3 Dihydro Imidazol 2 One

Mechanistic Investigations of Formation Reactions

The synthesis of the 1,3-dihydro-imidazol-2-one core, a prevalent scaffold in various biologically active molecules, is achieved through several mechanistic pathways. These routes primarily involve cyclization reactions, with some research exploring the potential of radical processes.

The formation of the imidazol-2-one ring is predominantly accomplished via intramolecular cyclization reactions. These methods often involve the condensation of a diamine-containing precursor with a carbonyl source or the rearrangement of a suitably functionalized open-chain molecule.

One of the most fundamental approaches involves the reaction of an N-substituted ethylenediamine (B42938) derivative with a carbonylating agent like urea (B33335) or phosgene (B1210022). For instance, the heating of a mixture of a substituted 1,2-phenylenediamine with urea leads to the formation of a benzimidazol-2-one (B1210169), a fused analogue of the target compound. nih.gov This reaction proceeds through the initial formation of a urea derivative, followed by an intramolecular nucleophilic attack of the second amino group on the carbonyl carbon, with subsequent elimination of ammonia (B1221849) to yield the cyclic product. Similarly, imidazolidine-2-thiones, which can be converted to imidazolin-2-ones, have been prepared by the acid-catalyzed cyclocondensation of N,N'-diarylthiourea and glyoxal. chemicalbook.com

A more contemporary and highly efficient method involves the base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.org This protocol allows for the synthesis of imidazol-2-ones under ambient conditions with remarkably short reaction times. acs.org DFT (Density Functional Theory) calculations suggest that the mechanism involves a base-mediated isomerization of the propargylic urea to an allenamide intermediate. This is followed by a 5-endo-dig cyclization, where the urea nitrogen attacks the central carbon of the allene (B1206475) system, leading to the formation of the five-membered imidazolone (B8795221) ring. acs.org This pathway is particularly notable for its excellent chemo- and regioselectivity. acs.org

Another strategy is the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various electron-rich aromatic and heterocyclic C-nucleophiles. nih.gov This approach involves an intramolecular cyclization combined with an electrophilic substitution, leading to highly substituted imidazolidin-2-ones. nih.gov The mechanism is believed to proceed via the in-situ generation of a cyclic N-acyliminium ion intermediate, which is then trapped by the nucleophile.

The table below summarizes key cyclization strategies for forming the imidazolone ring system.

| Starting Materials | Reagents/Conditions | Intermediate/Mechanism | Product Type | Reference |

| Propargylic ureas | BEMP (Phosphazene base), MeCN, rt | Allenamide intermediate, 5-endo-dig cyclization | Imidazol-2-ones | acs.org |

| o-Phenylenediamine, Urea | Heat (e.g., 180 °C) | Intramolecular nucleophilic attack, elimination of NH₃ | Benzimidazol-2-ones | nih.gov |

| (2,2-Diethoxyethyl)ureas, C-Nucleophiles | Trifluoroacetic acid (TFA), Toluene, reflux | N-Acyliminium ion intermediate | 4-Aryl-imidazolidin-2-ones | nih.gov |

| α-Isocyanoamides | n-Butyllithium, then electrophile (E+) | Lithiated imidazolone ring intermediate | 2-Substituted imidazolones | lookchem.com |

The synthesis of heterocyclic compounds through radical reactions is a well-established field, typically involving initiation, propagation, and termination steps. youtube.comyoutube.com Free radical reactions can be initiated by heat or light, causing homolytic cleavage of a bond to form two radical species. youtube.comyoutube.com The propagation phase involves the reaction of a radical with a non-radical molecule to form a new bond and generate a new radical, allowing a chain reaction to proceed. youtube.comyoutube.com Termination occurs when two radicals combine, ending the chain reaction. youtube.com

While visible-light-induced photocatalysis and electron-donor-acceptor (EDA) complexes have been successfully employed to generate iminyl radicals for the synthesis of nitrogen-containing arenes like phenanthridines and quinolines rsc.org, the direct application of radical cyclization mechanisms for the primary synthesis of the 1-methyl-1,3-dihydro-imidazol-2-one ring is not extensively documented in the reviewed literature. Most synthetic routes for imidazolones rely on ionic mechanisms, such as nucleophilic addition and condensation reactions. nih.govacs.orgresearchgate.net

However, radical mechanisms are pivotal in polymerization processes. Radical polymerization of vinyl monomers, initiated by free radicals, proceeds via a chain reaction involving initiation, propagation, and termination to form long polymer chains. youtube.com For example, vinyl chloride polymerizes in a head-to-tail fashion where the newly formed radical is stabilized by the adjacent chlorine atom. youtube.com This highlights the potential for controlled radical additions, though their application to the specific cyclization of imidazolone precursors remains a developing area of research.

Chemical Reactivity of the Imidazolone Ring System

The chemical reactivity of the this compound ring is dictated by the interplay of its structural features: a urea-like carbonyl group, two nitrogen atoms within the five-membered ring, and adjacent methylene (B1212753) groups. This arrangement confers both nucleophilic and electrophilic characteristics to the molecule.

The imidazolone ring exhibits diverse reactivity towards both nucleophiles and electrophiles. The carbonyl carbon (C2) is electrophilic and susceptible to attack by nucleophiles. However, the lone pairs on the adjacent nitrogen atoms are delocalized into the carbonyl group, reducing its electrophilicity compared to a simple ketone.

The nitrogen atoms of the ring can act as nucleophiles. For instance, the deprotonated benzimidazol-2-one anion can be alkylated or acylated at the nitrogen positions. nih.gov In the case of this compound, the remaining N-H proton can be removed by a base, creating a potent nucleophilic anion that can react with various electrophiles.

Furthermore, the C4 and C5 positions can be functionalized. Research on α-isocyanoamides shows that after a base-mediated ring closure to form the imidazolone, the C2 position can be deprotonated with butyllithium (B86547) to form a lithiated intermediate. lookchem.com This powerful nucleophile can then be trapped with a range of electrophiles, including aldehydes, N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), to introduce substituents at the C2 position. lookchem.com

Electrophilic substitution reactions can also occur on the imidazolone ring, particularly if it is part of a larger aromatic system or activated by substituents. For example, studies on 5-(2-furyl)-1-methyl-1H-imidazole have shown that electrophilic attack (e.g., nitration, bromination) can occur at the imidazole (B134444) fragment depending on the reaction conditions. researchgate.net

The table below summarizes the reactivity of the imidazolone scaffold.

| Site of Reaction | Reagent Type | Example Reagent(s) | Product Type | Reference |

| N1/N3-H | Base, then Electrophile | NaH, then 3-(2-chlorophenyl)-propanoyl chloride | N-Acyl benzimidazol-2-one | nih.gov |

| C2-H | Strong Base, then Electrophile | n-BuLi, then Benzaldehyde or N-Iodosuccinimide | 2-Hydroxyalkyl or 2-Iodo-imidazolone | lookchem.com |

| Imidazole Ring | Electrophile | Nitrating or Brominating agents | Substituted (furyl)imidazole | researchgate.net |

The selenium analogues of imidazolones, known as imidazol-2-selones, exhibit interesting redox chemistry. While specific studies on 1-methyl-1,3-dihydro-imidazol-2-selone are limited, research on related structures provides significant insight. Anionic 1,4-dihydro-1,4-diphosphinines fused with imidazole-2-thiones undergo reversible redox chemistry. nih.gov Oxidation of a monoanionic potassium salt with iodine (I₂) results in a P-P coupled dimer, which can be subsequently reduced back to the starting monoanion, demonstrating a recyclable redox cycle. nih.gov This behavior suggests that selone analogues could potentially participate in similar electron transfer processes, with the selenium atom playing a key role in mediating the redox activity.

Studies on the bioactivation of compounds like plasmodione indicate that a reduction of a 1,4-naphthoquinone (B94277) electrophore to a semi-naphthoquinone enables the oxidation of an adjacent benzylic position. nih.gov This type of redox cycling is crucial for the compound's biological activity. The imidazol-2-selone moiety, with its redox-active selenium center, could potentially engage in analogous biological redox cycles.

The selone analogue of 1-methyl-benzimidazolone, 1-methyl-1,3-dihydro-2H-benzimidazole-2-selone, has been shown to induce the protolytic cleavage of mercury-carbon (Hg-C) bonds. nih.govnih.gov This reaction is particularly relevant to the detoxification of organomercury compounds. When 1-methyl-1,3-dihydro-2H-benzimidazole-2-selone reacts with methylmercury (B97897) halides (MeHgX), it not only coordinates to the mercury center but also facilitates the cleavage of the Hg-C bond, resulting in the elimination of methane. nih.govnih.gov

The proposed mechanism involves the proton on the nitrogen of the selone (N-H) being transferred to the methyl group attached to the mercury, while the selenium atom coordinates to the mercury center. This protolytic cleavage is a critical step in breaking down toxic organomercurials into less harmful inorganic mercury species. nih.gov This reactivity underscores the significant role that the N-H proton of the imidazolone/selone scaffold plays in mediating reactions beyond simple acid-base chemistry.

| Reactants | Key Observation | Product(s) | Significance | Reference |

| 1-Methyl-1,3-dihydro-2H-benzimidazole-2-selone + MeHgX (X=Cl, Br) | Cleavage of the Hg-C bond | Methane (CH₄) + Mercury-selone complex | Mechanism for detoxification of organomercurials | nih.govnih.gov |

| 1-Methyl-1,3-dihydro-2H-benzimidazole-2-selone + HgX₂ (X=Cl, Br, I) | Rapid, reversible binding | [H(sebenzimMe)]ₓHgX₂ adducts | Demonstrates high affinity of selone for mercury | nih.govnih.gov |

Carbonation Reactions of Dihydroimidazol-2-imines and Analogues

The incorporation of carbon dioxide (CO₂) into organic molecules is a significant area of research for chemical synthesis and carbon capture. In the context of this compound and its analogues, the reactivity towards CO₂ is largely considered in the reverse direction: the synthesis of these cyclic ureas from diamines and CO₂.

The direct synthesis of cyclic ureas, such as imidazolidin-2-ones, from the reaction of CO₂ with diamines is a well-established but challenging transformation that typically requires catalysts and specific reaction conditions. rsc.orgresearchgate.net For instance, pure cerium oxide (CeO₂) has been demonstrated to be an effective heterogeneous catalyst for the synthesis of various cyclic ureas from diamines and CO₂, even at relatively low CO₂ pressures. rsc.orgepa.gov The proposed mechanism involves the formation of carbamic acid and carbamate (B1207046) species on the catalyst surface, followed by an intramolecular nucleophilic attack to form the cyclic urea. epa.gov Other catalytic systems, including indium catalysts and ionic liquids like [DBUH][OAc], have also been employed to facilitate the carbonylation of diamines with CO₂ to yield benzimidazolidin-2-ones. mdpi.com

These synthetic routes highlight that the formation of the stable cyclic urea ring from a diamine and CO₂ is an energetically favorable process under the right catalytic conditions. Consequently, the reverse reaction—the direct carbonation or reaction of a stable cyclic urea like this compound with CO₂—is not typically observed under standard conditions. The stability of the cyclic urea structure makes it unreactive towards direct addition of CO₂ without significant energy input or specific activation methods.

Tautomerism and Isomerization Phenomena in Imidazolone Derivatives

Tautomerism, the interconversion of constitutional isomers, is a fundamental concept in the chemistry of heterocyclic compounds. For this compound, the primary tautomeric relationship is amide-imidol tautomerism. The compound predominantly exists in the amide form (the "keto" form), but it can interconvert to its imidol form (the "enol" form), 2-hydroxy-1-methyl-1H-imidazole, through the migration of the proton from the N3 nitrogen to the exocyclic oxygen atom.

Because the nitrogen at position 1 is substituted with a non-labile methyl group, it cannot participate in this tautomerization. The equilibrium between these two forms is crucial as it dictates the molecule's chemical properties, including its nucleophilicity and reactivity. researchgate.net

Studies on analogous heterocyclic systems provide insight into this equilibrium. For example, the selenium analogue, 1-mesityl-1,3-dihydro-imidazole-2-selone (B12600294), has been shown through X-ray diffraction and DFT calculations to exist exclusively as the selone (keto) tautomer rather than the selenol (enol) tautomer in the solid state. nih.gov Similarly, investigations into N-methylated 6-thioxanthines show a predominance of the thione (keto) form, with the position of the tautomeric equilibrium being influenced by the substitution pattern on the imidazole ring. rsc.org

The position of the amide-imidol equilibrium can be significantly affected by the solvent. In studies of other keto-enol systems, polar aprotic solvents like DMSO tend to favor the keto form, while non-polar solvents such as chloroform (B151607) can increase the proportion of the enol tautomer. nih.govmdpi.com This is often determined using spectroscopic methods like ¹H-NMR and UV-Visible spectroscopy, where distinct signals for each tautomer can be identified and quantified. nih.govmdpi.com The presence of the imidol form, even in small amounts, can be critical for the molecule's reactivity, as the iminol nitrogen is significantly more nucleophilic than the corresponding amide nitrogen. researchgate.net

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Structure | Key Features |

|---|---|---|

| Amide (Keto) Form |  | Contains a carbonyl group (C=O). Predominant and more stable form. |

| Imidol (Enol) Form |  | Contains a hydroxyl group bonded to a C=N double bond (an iminol). More nucleophilic nitrogen. |

Stability Studies under Varied Environmental Conditions

The stability of this compound is a critical parameter for its handling, storage, and application. As a cyclic urea, its stability is primarily influenced by temperature and the presence of water and acids or bases.

Thermal Stability: Thermogravimetric analysis (TGA) of related imidazoline (B1206853) derivatives provides insights into the thermal robustness of the core ring structure. Studies on imidazoline/dimethyl succinate (B1194679) hybrids have shown that these compounds are thermally stable up to approximately 190–208°C. nih.gov Beyond this temperature, they undergo a multi-step decomposition. The initial stage of decomposition is often associated with the loss of peripheral groups, followed by the cleavage of the main heterocyclic skeleton at higher temperatures, leading to the emission of molecules like methanol, HCN, N₂, and CO₂. nih.gov Another study on different imidazoline derivatives also reported multi-stage thermal degradation, indicating that the decomposition pathway is complex and dependent on the specific substituents. lew.ro For this compound, a similar multi-stage decomposition profile is expected, with initial stability likely extending to around 200°C before fragmentation of the ring occurs.

Table 2: Thermal Decomposition Data for Related Imidazoline Hybrids

| Atmosphere | Initial Decomposition Temp (T₅%) | First Stage Max Temp | Second Stage Max Temp | Reference |

|---|---|---|---|---|

| Inert (N₂) | 200–208 °C | ~235 °C | ~370 °C | nih.gov |

| Oxidizing (Air) | 191–197 °C | ~235 °C | ~360 °C | nih.gov |

Hydrolytic Stability: The stability of urea and its derivatives in aqueous solutions is highly dependent on pH and temperature. uctm.eduuctm.edu Urea solutions are known to be unstable during prolonged storage, undergoing decomposition to ammonium (B1175870) cyanate, which then hydrolyzes to ammonium carbonate. uctm.edu This process leads to an increase in pH due to the formation of ammonia. The degradation is minimized in a neutral to slightly acidic pH range (pH 4-7) and is accelerated by increases in temperature and by both strongly acidic and strongly alkaline conditions. uctm.eduuctm.edu

As a cyclic urea, this compound is susceptible to hydrolysis, which would involve the cleavage of the amide bonds within the ring. This reaction is expected to be catalyzed by both acid and base. Under acidic conditions, protonation of the carbonyl oxygen would activate the carbonyl carbon for nucleophilic attack by water. Under basic conditions, hydroxide (B78521) would directly attack the carbonyl carbon. The stability of the five-membered ring likely provides some resistance to hydrolysis compared to linear ureas, but degradation would still be expected under harsh pH conditions or upon prolonged heating in aqueous media.

Derivatization Strategies and Analogue Synthesis for 1 Methyl 1,3 Dihydro Imidazol 2 One

Synthesis of Substituted Imidazolone (B8795221) Derivatives

The nitrogen atoms of the imidazolone ring are common sites for substitution, allowing for the introduction of diverse functional groups. A general approach involves the deprotonation of an N-H group followed by reaction with an electrophile. For instance, N-substituted ureas can be cyclized to form imidazolones with specific substitution patterns. nih.gov

A variety of N-substituted imidazoles can serve as precursors for further derivatization. These include methyl-, ethyl-, benzyl-, tert-butyl-, phenyl-, and trityl-imidazoles. jyu.fi The synthesis of N,N'-substituted imidazole-2-thiones, which are structurally related to imidazolones, often starts with the reaction of an N-substituted imidazole (B134444) with a bromomethylbenzene derivative. jyu.fi

Substitution at the C-4 and C-5 positions of the imidazolone ring provides another avenue for creating diverse derivatives. The synthesis of 4-substituted imidazole-2-ones and their thione analogues can be achieved by reacting a methylene (B1212753) urea (B33335) or thiourea, which already contains the desired C-4 substituent, with a cyano or alkyloxycarbonyl group. google.com

A highly regioselective method for synthesizing 4-(het)arylimidazolidin-2-ones involves the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with electron-rich aromatic and heterocyclic C-nucleophiles. nih.gov This reaction proceeds through the formation of an iminium cation intermediate, which then reacts with the nucleophile. nih.gov The regioselectivity for the 4-position is confirmed by 1D NOESY experiments. nih.gov

The table below summarizes some examples of C-4 substituted imidazolidin-2-ones synthesized via this method.

Table 1: Synthesis of C-4 Substituted Imidazolidin-2-one Derivatives

| Starting Urea | Nucleophile | Product | Yield |

|---|---|---|---|

| 1-Methyl-3-phenylurea | Phenol | 4-(4-Hydroxyphenyl)-1-methylimidazolidin-2-one | High |

| 1-Methyl-3-phenylurea | Anisole | 1-Methyl-4-(4-methoxyphenyl)imidazolidin-2-one | High |

| 1-Methyl-3-(p-tolyl)urea | Indole | 1-Methyl-4-(1H-indol-3-yl)-3-(p-tolyl)imidazolidin-2-one | High |

Data sourced from a study on the regioselective synthesis of imidazolidin-2-ones. nih.gov

Synthesis of Benzannulated Imidazolone Analogues (e.g., Benzimidazol-2-ones)

Benzannulated imidazolone analogues, particularly benzimidazol-2-ones, are an important class of compounds. A common synthetic route to these molecules is the cyclocarbonylation of 1,2-diaminobenzenes. researchgate.net Another method involves heating a mixture of a substituted 1,2-diaminobenzene with urea. rsglobal.pl

The synthesis of 1,3-dihydro-2H-benzimidazol-2-ones can also be achieved through the transformation of benzimidazolium salts. researchgate.net For example, oxidation of imidazolium (B1220033) salts with sodium hypochlorite (B82951) can yield derivatives of 1,3-dihydro-2H-benzo[d]imidazol-2-one. researchgate.net Furthermore, nitration of 1,3-dihydro-2H-benzimidazol-2-one using potassium nitrate (B79036) in sulfuric acid can produce various nitro derivatives. nih.gov

The following table provides examples of synthetic methods for benzimidazol-2-one (B1210169) derivatives.

Table 2: Synthetic Approaches to Benzimidazol-2-one Analogues

| Starting Material(s) | Reagent(s) | Product Type |

|---|---|---|

| 1,2-Diaminobenzene | Urea | 1,3-Dihydro-2H-benzimidazol-2-one |

| Benzimidazolium salts | Sodium hypochlorite | 1,3-Dihydro-2H-benzimidazol-2-one derivatives |

| 1,3-Dihydro-2H-benzimidazol-2-one | Potassium nitrate, Sulfuric acid | Nitro-substituted benzimidazol-2-ones |

Information compiled from multiple synthetic studies. researchgate.netrsglobal.plresearchgate.netnih.gov

Synthesis of Imidazole-2-Thione and Imidazole-2-Selone Analogues

The carbonyl oxygen of 1-methyl-1,3-dihydro-imidazol-2-one can be replaced with sulfur or selenium to generate imidazole-2-thione and imidazole-2-selone analogues, respectively.

Imidazole-2-thiones can be synthesized from various precursors. One method involves the reaction of a vicinal diamine with a thiocarbonyl-containing compound like 1,1'-thiocarbonyldiimidazole, followed by oxidation. google.com Another approach is the conversion of 2H-imidazol-2-ones to their corresponding 2H-imidazole-2-thiones by treatment with reagents such as 2,2,4,4-tetramethylcyclobutane-1,3-dithione. uzh.ch The synthesis of N,N'-substituted imidazole-2-thiones can be achieved by refluxing an intermediate organic bromide salt with sulfur and potassium carbonate in methanol. jyu.fi

Imidazole-2-selones are less common but can be synthesized. For instance, 1-mesityl-1,3-dihydro-imidazole-2-selone (B12600294) is prepared from 1-mesitylimidazole by deprotonation with butyllithium (B86547), followed by treatment with elemental selenium and then aqueous hydrochloric acid. nih.gov X-ray diffraction studies have confirmed that this compound exists in the selone form rather than the selenol tautomer. nih.gov

The table below outlines the general synthetic strategies for these analogues.

Table 3: Synthesis of Imidazole-2-Thione and Imidazole-2-Selone Analogues

| Analogue Type | Precursor(s) | Key Reagent(s) |

|---|---|---|

| Imidazole-2-thione | Vicinal diamine | 1,1'-Thiocarbonyldiimidazole |

| Imidazole-2-thione | 2H-Imidazol-2-one | 2,2,4,4-Tetramethylcyclobutane-1,3-dithione |

| Imidazole-2-selone | 1-Mesitylimidazole | Elemental selenium |

Data sourced from various synthetic reports. google.comuzh.chnih.gov

Development of Bis-Imidazolone Derivatives

The synthesis of bis-imidazolone derivatives involves linking two imidazolone rings. Several methods have been developed to achieve this. One approach is the transformation of bis[1H-imidazole 3-oxides] into bis[2H-imidazol-2-ones] using acetic anhydride. uzh.ch These bis[1H-imidazole 3-oxides] can be prepared through a three-component reaction of a 1,2-diketone monooxime, formaldehyde, and an alkane-1,ω-diamine. uzh.ch

Another strategy involves the dimerization and cyclization of γ-substituted-N-acylated-N-aminoethyl peptide building blocks to form bis-cyclic imidazolidine-4-ones. nih.gov The synthesis can proceed by coupling a building block with a diamine, followed by further reactions to form the two imidazolidinone rings. nih.gov Additionally, bis-imidazole derivatives can be synthesized through a Michael-type reaction of imidazole with propenone derivatives under microwave irradiation. globaljournals.org

Spectroscopic and Structural Elucidation Techniques for 1 Methyl 1,3 Dihydro Imidazol 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of 1-Methyl-1,3-dihydro-imidazol-2-one, offering precise information about the hydrogen, carbon, and, in the case of analogues and complexes, other heteroatomic nuclei.

Proton NMR (¹H NMR)

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the spectrum is expected to show distinct signals for the methyl protons and the vinyl protons of the imidazole (B134444) ring. Due to the challenges in isolating direct experimental data for this specific compound, data from closely related structures, such as 1-mesityl-1,3-dihydro-imidazole-2-selone (B12600294), can provide valuable comparative insights. In such analogues, the chemical shifts are influenced by the nature of the substituent at the N1 position and the exocyclic atom (oxygen, sulfur, or selenium).

Table 1: Representative ¹H NMR Spectral Data for Imidazole Derivatives

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| N-CH₃ | 3.0 - 3.5 | Singlet | The exact shift is influenced by the solvent and the electronic nature of the ring. |

| H4/H5 | 6.5 - 7.5 | Doublet | The two ring protons are expected to be in a similar chemical environment, potentially showing coupling to each other. |

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound is expected to display signals for the methyl carbon, the two olefinic carbons of the imidazole ring, and the carbonyl carbon. The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| N-CH₃ | 30 - 40 | |

| C4/C5 | 115 - 125 | The two ring carbons may have slightly different chemical shifts. |

Note: The data in this table are predicted values based on the analysis of similar imidazole-containing heterocyclic systems.

Mercury-199 NMR (¹⁹⁹Hg NMR) for Metal Complexes

When this compound or its analogues act as ligands for mercury, ¹⁹⁹Hg NMR spectroscopy offers a direct means to study the coordination environment of the mercury center. The ¹⁹⁹Hg nucleus is a spin-½ nucleus with a wide chemical shift range, making it very sensitive to changes in ligand type and coordination geometry huji.ac.ilchemrxiv.orgnih.gov. For instance, multinuclear (¹H, ⁷⁷Se, and ¹⁹⁹Hg) NMR studies of complexes formed between 1-methyl-1,3-dihydro-2H-benzimidazole-2-selone and mercury(II) halides have demonstrated the coordination of the selone to the mercury center, as evidenced by significant changes in the ¹⁹⁹Hg chemical shifts acs.org. The coupling constants, such as ²J(¹H-¹⁹⁹Hg), can also provide valuable structural information huji.ac.ilutas.edu.au.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

A key feature in the IR spectrum is the strong absorption band due to the C=O stretching vibration of the urea-like carbonyl group, which is typically observed in the region of 1650-1700 cm⁻¹. The N-H stretching vibration will appear as a broader band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the methyl group and the ring C-H bonds are expected in the 2800-3100 cm⁻¹ range. Bending vibrations for C-H and N-H bonds, as well as ring vibrations, will be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3200 - 3400 | Medium to Strong, Broad |

| C-H Stretch (aromatic/vinyl) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch | 1650 - 1700 | Strong |

| C=C and C=N Stretch | 1500 - 1650 | Medium to Strong |

| N-H Bend | 1550 - 1650 | Medium |

Note: These are typical ranges and the exact peak positions can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation pattern. For this compound (C₄H₆N₂O), the molecular ion peak (M⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (98.05 g/mol ).

The fragmentation of the molecular ion would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for such heterocyclic compounds could include the loss of CO (28 Da), HCN (27 Da), or a methyl radical (15 Da). The analysis of the relative abundances of these fragment ions can provide valuable clues about the connectivity of the atoms within the molecule. Data for the isomeric compound 2H-Imidazole-2-thione, 1,3-dihydro-1-methyl- (methimazole) shows a prominent molecular ion peak, and its fragmentation pattern can serve as a useful comparison for predicting the behavior of the oxygen analogue nist.gov.

X-ray Diffraction (XRD) Crystallography

X-ray diffraction is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline solid state. unimi.it

The data obtained from single crystal XRD analysis allows for the characterization of the crystal lattice, including its crystal system, space group, and unit cell dimensions. mdpi.com Imidazole derivatives have been found to crystallize in various systems. For instance, some crystallize in the monoclinic system with space groups such as P2₁/c or P2₁, while others adopt a triclinic system with a P-1 space group. nih.govmdpi.com The specific crystal system and space group dictate the symmetry and packing of the molecules within the crystal.

Table 2: Crystallographic Data for Representative Dihydro-imidazole Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| (E)-1,3-dimethyl-2-[...]-dihydro-1H-imidazole | Monoclinic | P2₁/c | a=14.0377 Å, b=12.9071 Å, c=14.2995 Å, β=113.6050° | nih.gov |

| 1,2,4-Triazolo[...]pyridazino[4,5-b]indole | Monoclinic | P2₁ | a=6.2351 Å, b=26.0156 Å, c=12.4864 Å, β=93.243° | mdpi.com |

| 3-(1-Methyl-5-nitroimidazol-2-yl)[...]-2-one | Monoclinic | P2₁/c | a=7.865 Å, b=10.057 Å, c=14.773 Å, β=101.55° | researchgate.net |

The packing of molecules in a crystal is governed by intermolecular interactions, including hydrogen bonds and van der Waals forces. nih.gov For dihydro-imidazol-2-one derivatives, hydrogen bonding plays a significant role. The carbonyl oxygen and the N-H group of the imidazole ring are potential hydrogen bond acceptors and donors, respectively. In the crystal structures of related compounds, various types of hydrogen bonds, such as C—H⋯O and C—H⋯N, have been observed to link molecules into chains, sheets, or more complex three-dimensional frameworks. nih.goviucr.org In some cases, π–π stacking interactions between imidazole rings also contribute to the stability of the crystal packing. nih.govresearchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular interactions within the crystal. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. For a compound like this compound, the imidazole ring and the carbonyl group are the primary chromophores. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions.

In studies of related benzimidazol-2-one (B1210169) derivatives, characteristic absorption maxima (λmax) have been observed. For example, 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one exhibits λmax values at 228, 307, and 400 nm in DMSO. nih.gov The exact position and intensity of these absorption bands are sensitive to the solvent and the specific substituents on the imidazole ring.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₄H₆N₂O, this analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). This data is crucial for verifying the empirical and molecular formula of a synthesized compound, serving as a primary indicator of its purity and identity.

The theoretical elemental composition is calculated based on the compound's molecular formula and the atomic masses of its constituent elements. For C₄H₆N₂O, the molecular weight is 98.10 g/mol . The theoretical percentages for each element are derived as follows:

Carbon (C): (4 * 12.01 g/mol ) / 98.10 g/mol * 100% = 48.97%

Hydrogen (H): (6 * 1.01 g/mol ) / 98.10 g/mol * 100% = 6.16%

Nitrogen (N): (2 * 14.01 g/mol ) / 98.10 g/mol * 100% = 28.56%

Oxygen (O): (1 * 16.00 g/mol ) / 98.10 g/mol * 100% = 16.31%

In a research setting, these theoretical values are compared against experimental data obtained from combustion analysis. In this method, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and measured. The percentages of C, H, and N in the original sample are then calculated from the masses of these products. The oxygen content is typically determined by difference.

A close agreement between the experimentally found values and the calculated theoretical percentages, generally within ±0.4%, is considered a confirmation of the compound's elemental composition and purity.

Detailed research findings presenting a direct comparison of theoretical and experimental elemental analysis for this compound were not available in the searched literature. However, the theoretical values provide a critical benchmark for any future experimental characterization of this compound.

Table of Elemental Composition for this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 48.97 |

| Hydrogen | H | 1.01 | 6 | 6.06 | 6.16 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 28.56 |

| Oxygen | O | 16.00 | 1 | 16.00 | 16.31 |

| Total | 98.12 | 100.00 |

Theoretical and Computational Investigations of 1 Methyl 1,3 Dihydro Imidazol 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.gov It is widely used to investigate the electronic structure, geometry, and energetic properties of heterocyclic compounds, including imidazole (B134444) derivatives. bohrium.comresearchgate.net

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process minimizes the total energy of the system, providing key data on bond lengths, bond angles, and dihedral angles. While specific experimental data for 1-Methyl-1,3-dihydro-imidazol-2-one is scarce, DFT studies on analogous compounds like 1-methyl-1,3-dihydro-2H-benzimidazol-2-one and other imidazole derivatives provide a reliable framework for its expected structural parameters. nih.govresearchgate.net For instance, calculations on similar imidazole rings show C=N bond lengths to be approximately 1.314 Å. researchgate.net

Energetic characteristics derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. bohrium.comresearchgate.net Studies on imidazole derivatives show that substitutions on the ring can modulate this gap, thereby tuning the molecule's reactivity. bohrium.com For example, adding a methyl group to an imidazole ring has been shown to slightly lower the HOMO-LUMO energy gap, which can increase its reactivity and adsorption capabilities on metal surfaces. bohrium.com

| Parameter | Calculated Value (Å or °) | Reference Compound Type |

|---|---|---|

| C=N Bond Length | 1.314 Å | Substituted Imidazole Schiff Base |

| C=C Bond Length | 1.365 Å | Substituted Imidazole Schiff Base |

| N-C-N Bond Angle | ~108-110° | General Imidazole Ring |

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. Theoretical calculations of Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts for imidazole derivatives have shown good agreement with experimental data. researchgate.net For example, a DFT study on novel imidazole derivatives accurately predicted the vibrational frequencies for key functional groups, including C=N stretching (calculated ~1643-1668 cm⁻¹) and C-H stretching (~2933-2935 cm⁻¹). researchgate.net Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and calibrated against a standard like Tetramethylsilane (TMS). researchgate.net

| Proton Environment | Experimental δ (ppm) | Calculated δ (ppm) | Reference Compound |

|---|---|---|---|

| Imidazole Ring (=CH) | 6.93 - 7.68 | 7.01 - 7.89 | N-(4-bromobenzylidene)-1-(1H-imidazol-1-yl)ethan-1-amine |

Tautomerism, the interconversion of structural isomers, is a key characteristic of many heterocyclic compounds. For this compound, keto-enol tautomerism is possible. DFT calculations can be used to compute the relative energies and stabilities of different tautomeric forms. nih.gov By comparing the total energies of the optimized keto (the imidazol-2-one form) and potential enol (2-hydroxy-imidazole) forms, the thermodynamically preferred tautomer can be identified. Studies on related systems, such as β-diketones, have successfully used DFT in conjunction with NMR data to determine the equilibrium constants between tautomers. nih.gov For 2-oxo-imidazoles, the keto form is generally the most stable and predominant species.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of varying electron density, typically color-coded where red indicates areas of high electron density (nucleophilic, negative potential) and blue indicates areas of low electron density (electrophilic, positive potential). researchgate.net

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom, identifying it as the primary site for electrophilic attack. Regions of positive potential (blue) would likely be located around the N-H and C-H protons, indicating their susceptibility to nucleophilic attack. nih.govresearchgate.net MEP analysis is a valuable tool for understanding intermolecular interactions, including hydrogen bonding and reactivity patterns. researchgate.net

Quantum Chemistry Calculations for Reaction Mechanisms and Selectivity

Quantum chemistry calculations, particularly using DFT, are instrumental in elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify transition states, calculate activation energies, and predict the most likely reaction pathways. This approach has been applied to various reactions involving imidazole derivatives, such as their use as corrosion inhibitors. bohrium.comresearchgate.net

For example, DFT calculations have shown that imidazole derivatives can adsorb onto metal surfaces through the formation of covalent bonds, a process known as chemisorption. bohrium.com These studies can determine the preferred orientation of the molecule on the surface and the nature of the bonding, explaining its effectiveness in preventing corrosion. bohrium.comresearchgate.net Such calculations provide a molecular-level understanding of reaction selectivity and efficiency that is often difficult to obtain through experimental means alone.

In Silico Studies of Biological Interactions and Toxicity Assessment

Computational methods are increasingly vital in drug discovery and toxicology for predicting the biological activity and safety profile of chemical compounds.

Biological Interactions: Molecular docking is a prominent in silico technique used to predict how a molecule (ligand) binds to the active site of a biological target, typically a protein or enzyme. nih.govarabjchem.org Numerous studies have employed molecular docking to investigate the potential of imidazole derivatives as antimicrobial, anticancer, or antiviral agents. nih.govarabjchem.orgnih.gov These simulations calculate a binding energy, which indicates the affinity of the compound for the target. pensoft.net For instance, docking studies on imidazole derivatives have identified promising candidates for inhibiting enzymes like the SARS-CoV-2 main protease. nih.gov

Biological Activities and Mechanisms of Action of Imidazolone Compounds

General Biological Activities of Imidazolones (Broad Spectrum)

The imidazolone (B8795221) scaffold is a core component in many biologically active molecules. nih.gov Derivatives of this chemical family have shown promise in a variety of therapeutic areas.

Antimicrobial Properties (e.g., antibacterial, antifungal)

Various imidazole (B134444) and imidazolone derivatives have been synthesized and evaluated for their ability to combat microbial growth. Studies have shown that certain imidazolone-containing Schiff's bases exhibit some level of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. orientjchem.org For instance, some novel 1,3-dihydro-2H-benzimidazol-2-one analogs showed significant activity against bacterial strains like Staphylococcus aureus and Escherichia coli. researchgate.net The antimicrobial efficacy of these compounds often depends on the specific chemical groups attached to the core imidazolone structure. researchgate.net Quaternary imidazolium (B1220033) salts, a related class, have also demonstrated potent, broad-spectrum antimicrobial effects. sigmaaldrich.com

Anticancer and Antitumor Activities

The imidazole nucleus is a key feature in several anticancer agents. nih.govnih.gov Research into imidazolone derivatives has revealed their potential to inhibit the proliferation of various cancer cell lines. For example, certain imidazolyl gold complexes have been investigated for their anticancer activity in non-small cell lung cancer lines. nih.gov The mechanism for these anticancer effects is often linked to the inhibition of critical cellular processes necessary for the rapid division of cancer cells. nih.govnih.gov

Anti-inflammatory Effects

Derivatives of the imidazole family have been developed and tested for their anti-inflammatory properties. nih.gov Some of these compounds have shown an ability to reduce inflammation in preclinical models, such as the carrageenan-induced rat paw edema test. nih.govnih.gov The mechanism for these effects can involve the inhibition of enzymes like cyclooxygenase-2 (COX-2), which are key mediators of the inflammatory response. nih.govmdpi.com

Neuroprotective Potential

Certain compounds containing the imidazole scaffold have been investigated for their potential to protect nerve cells from damage. This neuroprotective effect is often studied in the context of oxidative stress and glutamate (B1630785) excitotoxicity, which are pathological mechanisms in several neurodegenerative diseases. nih.gov For example, some thiazoline (B8809763) derivatives, which are structurally related to imidazolones, have shown the ability to protect cultured brain cells from oxidative stress. nih.gov The proposed mechanisms often involve reducing reactive oxygen species and boosting the activity of natural antioxidant enzymes. nih.govmdpi.com

Specific Mechanisms of Action Investigated

Enzyme Inhibition Studies (e.g., DNA topoisomerase I, Acetylcholinesterase)

DNA Topoisomerase I Inhibition: Topoisomerase I is an enzyme crucial for managing the structure of DNA during cell replication. Inhibiting this enzyme can lead to DNA damage and cell death, making it a key target for anticancer drugs. nih.govnih.gov While specific studies on 1-Methyl-1,3-dihydro-imidazol-2-one are absent, other complex heterocyclic compounds incorporating an imidazole or similar ring structure have been identified as topoisomerase I inhibitors. nih.govresearchgate.net These inhibitors can work by preventing the enzyme from re-ligating DNA strands after it makes a cut, which is a fatal event for the cell. nih.gov

Acetylcholinesterase Inhibition: Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting AChE is a primary strategy for treating the symptoms of Alzheimer's disease. nih.govnih.gov Various heterocyclic compounds, including derivatives of oxadiazole and imidazotriazole, have been synthesized and tested for their ability to inhibit AChE. nih.govnih.gov Kinetic and computational (in silico) studies help to understand how these molecules bind to and block the active site of the enzyme. nih.govnih.gov However, no such studies have been published for This compound .

Receptor Interaction Modulation

The imidazolone scaffold and its derivatives are recognized for their ability to interact with a variety of biological receptors, positioning them as structures of interest in medicinal chemistry. The imidazole ring is a versatile feature in drug design, capable of mimicking autoinducers in processes like quorum sensing and providing a scaffold for further functionalization. nih.govnih.gov

While direct receptor binding studies for this compound are not extensively documented, the broader class of compounds containing this core structure demonstrates significant receptor modulation. For instance, compounds with an imidazoline (B1206853) moiety are known ligands for imidazoline receptors (I₁, I₂, and I₃), which are implicated in conditions like hypertension and metabolic syndrome, and are associated with proteins such as ATP-sensitive potassium channels. nih.gov More complex molecules incorporating the imidazolone ring have been developed as inhibitors of the steroid C17,20-lyase (CYP17), an important target in prostate cancer. google.com Furthermore, derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole, a related benzofused structure, have been identified as positive allosteric modulators of the α1β2γ2GABA-A receptor. acs.org

The imidazole moiety is also a critical component in many kinase inhibitors. wikipedia.org A prominent example is Nilotinib, a Bcr-Abl tyrosine-kinase inhibitor used in cancer therapy, which contains a 4-methyl-1H-imidazol-1-yl group. wikipedia.org This demonstrates the utility of the methylated imidazole ring in achieving potent and specific interactions within the ATP-binding pocket of kinases.

Table 1: Examples of Receptor Interactions by Imidazole/Imidazolone-Containing Compounds

| Compound Class/Example | Target Receptor/Protein | Therapeutic Area | Reference |

|---|---|---|---|

| Imidazoline derivatives | Imidazoline Receptors (I₁, I₂, I₃) | Hypertension, Metabolic Syndrome, Pain | nih.gov |

| Nilotinib (contains 1-methyl-imidazole) | Bcr-Abl Tyrosine Kinase | Cancer (CML) | wikipedia.org |

| Benzimidazole (B57391) derivatives | GABA-A Receptor (Positive Allosteric Modulator) | Neurological Disorders | acs.org |

| 1,3-disubstituted imidazolidin-2-one derivatives | CYP17 (17α-hydroxylase/C17,20-lyase) | Prostate Cancer | google.com |

Influence on Cellular Processes (e.g., Cell Cycle Regulation, Microtubule Assembly)

Compounds featuring the imidazole scaffold can exert significant influence over fundamental cellular processes, most notably cell cycle regulation. The antiproliferative effects of these compounds are often linked to their ability to interfere with signaling pathways that drive cell division.

Research on 2,3-dihydro-1H-imidazo[1,2-b]pyrazole (IMPY), a fused imidazole derivative, showed that it could synchronize mouse leukemic tumor cells in the S phase of the cell cycle. nih.gov This synchronization effect highlights a differential response between tumor and normal cells, suggesting a potential strategy for enhancing scheduled chemotherapy with cycle-specific agents. nih.gov

The most direct link between a methylated imidazole structure and cell cycle control comes from its inclusion in potent kinase inhibitors. As a Bcr-Abl inhibitor, Nilotinib directly targets the constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myelogenous Leukemia (CML), thereby inhibiting the uncontrolled proliferation that is a hallmark of cancer. wikipedia.orgwikipedia.org The inhibition of such a critical signaling protein effectively halts progression through the cell cycle and can induce apoptosis in malignant cells.

Modulation of Ion Channels (e.g., Chloride Channels)

The direct modulation of specific ion channels, such as chloride channels, by this compound has not been a primary focus of published research. However, indirect associations can be made through the broader family of imidazoline ligands. The I₃ imidazoline receptor subtype, for which imidazoline compounds are ligands, is thought to represent a binding site at the Kir6.2-subtype of ATP-sensitive potassium channels, which play a role in insulin (B600854) secretion. nih.gov This suggests a potential, albeit indirect, link between this class of compounds and ion channel function.

Quorum Sensing Inhibition in Microorganisms

A significant area of investigation for imidazolone-related structures is the inhibition of quorum sensing (QS) in bacteria. QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, often regulating virulence factors and biofilm formation. researchgate.netmdpi.commdpi.com Disrupting this communication is a promising anti-infective strategy that may pose a lower risk of developing resistance compared to traditional antibiotics. nih.gov

Studies have demonstrated that derivatives of 1,3-dihydro-2H-benzimidazol-2-one, a structurally similar compound featuring a fused benzene (B151609) ring, exhibit significant anti-QS activity. researchgate.net These compounds were shown to inhibit the production of virulence factors such as elastase, pyocyanin, and swarming motility in the opportunistic pathogen Pseudomonas aeruginosa. researchgate.net Other novel imidazole derivatives have also been synthesized and tested for their ability to disrupt QS in Chromobacterium violaceum. nih.gov The mechanism often involves the inhibitor molecule mimicking the natural signaling molecules (autoinducers) and competitively binding to the signal receptor protein, thereby blocking the downstream signaling cascade. nih.govnih.gov

Table 2: Quorum Sensing Inhibition by Imidazole and Benzimidazolone Derivatives

| Compound Class | Target Organism | Inhibited Virulence Factors | Reference |

|---|---|---|---|

| Benzimidazol-2-one (B1210169) derivatives | Pseudomonas aeruginosa | Elastase, Pyocyanin, Swarming Motility | researchgate.net |

| Synthesized Imidazole derivatives (IMA-1–IMA-5) | Chromobacterium violaceum | Violacein production | nih.gov |

| 1,3-di-m-tolyl-urea (DMTU) | Porphyromonas gingivalis (in multispecies biofilms) | Down-regulation of biofilm and virulence-related genes | mdpi.com |

Interaction with Biomolecules (e.g., proteins)

The chemical structure of this compound, with its heterocyclic ring, nitrogen atoms, and carbonyl group, provides multiple points for interaction with biological macromolecules like proteins. The imidazole ring is a known bioester of the pyrazole (B372694) ring and is a core component of natural molecules like the amino acid histidine, which plays a crucial role in the active sites of many enzymes. nih.gov

The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, while the carbonyl oxygen is a potent hydrogen bond acceptor. These interactions are fundamental to the binding of imidazole-containing drugs to their protein targets. For example, in heme oxygenase-1 (HO-1) inhibitors, the imidazole moiety is often the critical region that coordinates with the iron (II) ion of the heme substrate within the enzyme's active site. mdpi.com In kinase inhibitors, these directed hydrogen bonds contribute to the affinity and selectivity of the drug. wikipedia.org The interaction of QS inhibitors with their target transcriptional regulators, such as LasR in P. aeruginosa, is also dependent on specific binding within the protein's ligand-binding domain, which disrupts its function. nih.gov

Biological Activity of Metal Complexes with Imidazolone Ligands

The nitrogen and oxygen atoms of the imidazolone ring serve as potential coordination sites for metal ions, allowing for the formation of metal complexes. Research in this area has explored the synthesis and structural characterization of such complexes, often using more sterically hindered imidazol-2-ylidene or benzimidazole ligands. rsc.orgstrem.comsigmaaldrich.com For instance, gold(I) and copper(I) complexes with bulky bis(imidazol-2-ylidene) ligands have been synthesized and are primarily studied for their catalytic or material properties. strem.comsigmaaldrich.com

While the specific biological activity of metal complexes derived directly from this compound is not well-documented, the broader field of bioinorganic chemistry has shown that metal complexes of heterocyclic ligands can possess significant biological activities, including anticancer and antimicrobial properties. The coordination of a metal ion can alter the therapeutic properties of the organic ligand, sometimes leading to enhanced efficacy.

Therapeutic Potential and Drug Discovery Research

The 1,3-dihydro-imidazol-2-one core is a "privileged structure" in medicinal chemistry, appearing in a wide array of compounds explored for therapeutic purposes. nih.govmdpi.com Its versatility and favorable chemical properties make it an attractive starting point for the development of new drugs. mdpi.com

The therapeutic potential of compounds containing this scaffold is broad and includes:

Anticancer Activity: The imidazolone ring is found in kinase inhibitors like Nilotinib for treating CML and has been incorporated into experimental agents that affect the cell cycle. wikipedia.orgnih.gov

Anti-infective Properties: The demonstrated ability of related structures to inhibit bacterial quorum sensing presents a novel approach to combating pathogenic bacteria and biofilms. nih.govresearchgate.net

CNS and Metabolic Disorders: Through modulation of various receptors like imidazoline and GABA-A receptors, derivatives have potential applications in treating hypertension, metabolic syndrome, and neurological conditions. nih.govacs.org

The specific compound this compound often serves as a chemical building block or synthon in the synthesis of these more complex and highly functionalized drug candidates. biosynth.com Its role in drug discovery is therefore foundational, providing the core chemical architecture upon which a diverse range of biological activities can be built.

Applications of 1 Methyl 1,3 Dihydro Imidazol 2 One and Its Derivatives

Medicinal Chemistry and Pharmaceutical Applications

The imidazol-2-one core is a privileged structure in medicinal chemistry, with its derivatives being investigated for a wide range of therapeutic applications. researchgate.netnih.gov The structural rigidity and the presence of hydrogen bond donors and acceptors make this scaffold ideal for interaction with biological targets.

While direct synthesis of a commercially available drug from 1-methyl-1,3-dihydro-imidazol-2-one is not widely documented, the closely related benzimidazolone scaffold is a common starting point for the synthesis of various pharmacologically active compounds. The general class of 2-imidazolones and 2-benzimidazolones are recognized as biologically active motifs that have garnered significant attention as active drugs. researchgate.net Their derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, analgesic, and anti-inflammatory properties. researchgate.net

For instance, the synthesis of novel inhibitors of the NLRP3 inflammasome, a key target in various inflammatory diseases, has been achieved using a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold. nih.gov The synthesis involves the cyclization of aniline (B41778) derivatives to form the benzimidazolone core, which is then further functionalized. nih.gov This highlights the role of the core benzimidazolone structure as a crucial precursor in the development of new therapeutic agents. Similarly, N-allylureas, which can be prepared from allylic amines, are used as precursors for the synthesis of substituted imidazolidin-2-ones via palladium-catalyzed carboamination reactions, demonstrating the utility of related urea (B33335) derivatives in constructing these heterocyclic systems. nih.gov

Research into analogues of this compound is an active area of medicinal chemistry. Scientists modify the core structure to explore structure-activity relationships and develop compounds with improved potency and selectivity for various biological targets.

One area of research involves the synthesis of nitroimidazole derivatives. For example, (1-methyl-5-nitro-1H-imidazol-2-yl)methanol is a key intermediate in the synthesis of 2,4-disubstituted 5-nitroimidazoles, which have shown potent activity against Clostridium difficile. researchgate.net Another study focused on the synthesis of 2-nitro-1H-imidazole-1-ethanol derivatives as radiosensitizers and bioreductively activated cytotoxins for cancer therapy. prepchem.com

Furthermore, research on quinazolinone derivatives incorporating a 1-methyl-1H-benzo[d]imidazol-2-yl)thio]methyl moiety has been conducted. These compounds have been synthesized and evaluated for their potential as anticancer agents, with some showing promising results in docking studies. americanelements.com The synthesis of various imidazo[1,2-a]pyrimidine (B1208166) derivatives has also been explored, with these compounds exhibiting antimicrobial activity against a range of microorganisms. beilstein-journals.org

Materials Science Applications

The unique properties of the this compound core and its derivatives make them valuable in the development of advanced materials, particularly in the fields of energetic materials and functional polymers.

The introduction of nitro (-NO2) and nitramino (-NHNO2) groups onto the imidazolone (B8795221) or benzimidazolone backbone can yield high-energy materials. These energetic compounds are of interest for their potential applications as explosives and propellants. The stability of the imidazole (B134444) ring, combined with the high energy content of the nitro groups, can lead to materials with desirable properties such as high density and good thermal stability.

A study on benzimidazole (B57391) derivatives demonstrated that the introduction of nitro groups increases the chemical stability and explosive properties of the compounds. nih.gov For example, 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO) has been synthesized from 5-methyl-1,3-dihydro-2H-benzimidazol-2-one. nih.gov This compound, along with other synthesized nitro- and nitramino-derivatives of 1,3-dihydro-2H-benzimidazol-2-one, exhibits high melting points and thermal stability, making them potential candidates for thermostable high-energy materials. nih.gov

Table 1: Properties of Selected Energetic Benzimidazolone Derivatives

| Compound Name | Precursor | Density (g/cm³) | Decomposition Temperature (°C) |

| 4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) | 1,3-Dihydro-2H-benzimidazol-2-one | 1.767 | 314-315 (dec.) |

| 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO) | 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one | 1.82 | 270-272 (dec.) |

Data sourced from a study on novel 1,3-dihydro-2H-benzimidazol-2-one nitro and nitramino derivatives. nih.gov (dec.) indicates decomposition.

Research on nitroimidazole fused-ring structures has also yielded high-density energetic materials with low mechanical sensitivity. nih.gov For example, the synthesis of dinitro-dihydrodiimidazo[1,2-a:2',1'-c]pyrazine derivatives has produced compounds with densities up to 2.49 g/cm³ and decomposition temperatures above 290°C. nih.gov

The imidazole scaffold is a valuable component in the design of functional materials due to its coordination chemistry and ability to form ordered structures. One significant application is in the development of Metal-Organic Frameworks (MOFs).

MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters linked by organic ligands. The imidazole ring, with its nitrogen atoms, can act as a multidentate ligand, coordinating with metal ions to form these frameworks. For instance, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene has been used as an organic linker to create novel MOFs with copper, chromium, and aluminum. bldpharm.com These materials exhibit high porosity and have potential applications in gas storage and separation, with the copper-based MOF showing excellent CO2 adsorption capacity. bldpharm.com

Catalysis

A significant application of derivatives of this compound is in the field of catalysis, particularly through the formation of N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that are widely used as ligands in organometallic chemistry and as organocatalysts in their own right.

The deprotonation of the corresponding 1,3-dialkylimidazolium salt, which can be synthesized from a 1-alkylimidazole, leads to the formation of an imidazol-2-ylidene, a type of NHC. beilstein-journals.orgbeilstein-journals.orgorgsyn.orgnih.gov For example, 1,3-dimethylimidazol-2-ylidene (B1247496) can be generated from a 1,3-dimethylimidazolium (B1194174) salt. orgsyn.orgnih.gov These NHCs are highly effective in stabilizing metal centers in catalysts and can also catalyze reactions directly.

A notable example is the synthesis of 1,3-dimethylimidazol-2-ylidene borane. acs.orgorganic-chemistry.org This compound is a stable, neutral hydride donor that can be used for the reduction of aldehydes and ketones. organic-chemistry.org The synthesis is a two-step, one-pot reaction starting from N-methylimidazole, which is first methylated to form the 1,3-dimethylimidazolium iodide, followed by reaction with sodium borohydride. acs.org This demonstrates a clear catalytic application stemming from the core imidazole structure. The thione analogue, 1,3-dihydro-1-methyl-2H-imidazole-2-thione, and its derivatives also find use in coordination chemistry, forming complexes with various metals. nist.govnih.gov

Organocatalysis

The imidazole moiety is a key functional group in the field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions. ias.ac.in The amphoteric nature of the imidazole ring, possessing both a basic pyridine-like nitrogen atom and an acidic amine (-NH-) group, allows it to exhibit distinct reactivity and moderate catalytic properties that can enhance product yields. ias.ac.in

While simple imidazoles can act as catalysts, more complex systems are often employed for specific transformations. For instance, the synthesis of imidazol-2-ones and imidazolidin-2-ones can be achieved via the intramolecular hydroamidation of propargylic ureas using a strong phosphazene base, BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), as an organocatalyst. acs.orgresearchgate.net This method is highly efficient, achieving excellent chemo- and regioselectivity under ambient conditions with reaction times as short as one minute. acs.orgresearchgate.net The catalytic activity in this transformation is linked to the strength of the base used. acs.org

Table 1: Organocatalysis of Imidazol-2-one Synthesis

| Catalyst Type | Specific Catalyst | Application | Key Finding | Reference |

|---|---|---|---|---|

| Phosphazene Base | BEMP | Synthesis of imidazol-2-ones from propargylureas | Most active organocatalyst compared to guanidine (B92328) and amidine bases, enabling rapid reactions. | acs.org |

| Imidazole | Imidazole | Synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones | Acts as a moderate and practical organocatalyst in multicomponent reactions. | ias.ac.in |

Metal-Organic Frameworks and Coordination Chemistry

The nitrogen and oxygen (or sulfur in thio-analogs) atoms in the this compound scaffold make it an effective ligand for coordinating with metal ions. This property is fundamental to its use in coordination chemistry and the construction of more complex architectures like metal-organic frameworks.

Research has demonstrated the synthesis of coordination compounds involving the thione analog, 1-methylimidazoline-2(3H)-thione, with various metal(II) nitrates, including cobalt (Co), zinc (Zn), and cadmium (Cd). researchgate.net In these complexes, the ligand is monodentate and bonds to the metal through the sulfur atom. researchgate.net X-ray crystallography of a cobalt complex, Co(MImT)4(NO3)2·H2O, confirmed a slightly distorted tetrahedral geometry around the Co(II) ion. researchgate.net The chemistry of related 2,3-dihydroimidazol-2-ylidenes with main group elements has also been extensively reviewed. psu.edu

The structural properties of metal complexes containing imidazole derivatives are of significant interest. For example, in a nitronyl nitroxide derivative, methyl 2-{[2-(4,4,5,5-tetramethyl-1,3-dioxyl-4,5-dihydroimidazol-2-yl)phenyl]oxy}acetate, the benzene (B151609) ring is nearly perpendicular to the imidazole ring, with a dihedral angle of 88.6°. nih.gov

Table 2: Examples of Coordination Complexes with Imidazole Derivatives

| Ligand | Metal Ion | Complex Stoichiometry | Geometry | Reference |

|---|---|---|---|---|

| 1-methylimidazoline-2(3H)-thione (MImT) | Co(II) | Co(MImT)4(NO3)2 | Tetrahedral | researchgate.net |

| 1-methylimidazoline-2(3H)-thione (MImT) | Zn(II) | M(MImT)4(NO3)2 | Tetrahedral | researchgate.net |

| 1-methylimidazoline-2(3H)-thione (MImT) | Co(II) | Co(MImT)2(NO3)2 | Tetrahedral | researchgate.net |

Magnetic Nanocatalysis

The structural versatility of the imidazole core allows for its incorporation into advanced catalytic systems, such as magnetic nanocatalysts. These materials combine the high surface area and reactivity of a catalyst with a magnetic core, enabling easy separation and recycling. nih.gov

An innovative magnetic nanocatalyst, designated NiFe2O4@MCM-41@IL/Pt(II), has been designed for the synthesis of benzoimidazo[1,2-a]pyrimidines. nih.govfrontiersin.org This system features a magnetic nickel ferrite (B1171679) (NiFe2O4) core, a mesoporous silica (B1680970) (MCM-41) shell, and a platinum(II) complex immobilized via an ionic liquid (IL) linker. nih.govfrontiersin.org The ionic liquid linker is synthesized from 1H-imidazole, specifically by reacting (3-chloropropyl)trimethoxysilane with 1H-imidazole to produce 1,3-bis(3-(trimethoxysilyl)propyl)-1H-imidazol-3-ium. frontiersin.org

This nanocatalyst leverages the synergistic effects of its components and microwave irradiation to facilitate rapid, one-pot A3 coupling reactions in water, a green solvent. nih.gov The catalyst demonstrates high efficiency, broad substrate compatibility, and can be reused multiple times without a significant loss in catalytic activity, highlighting its role in sustainable chemistry. nih.govfrontiersin.org

Role as Synthetic Synthons

Derivatives of this compound are valuable synthetic synthons, or building blocks, for introducing the imidazolium (B1220033) functionality into more complex molecular frameworks. nih.gov The di-N-methylated imidazolium group is found in several natural products with promising biological activities and is noted for its metabolic stability. nih.gov

A key example is 1,3-dimethyl-5-imidazolium aldehyde, which has been shown to be a versatile synthon in a variety of classic organic reactions. nih.gov Its utility has been demonstrated in Knoevenagel condensations, Wittig reactions, and Schiff base formations, providing a direct method for incorporating the permanently cationic imidazolium group into different molecular architectures. nih.gov This aldehyde can also be used for the direct synthesis of the natural product norzooanemonin via oxidation. nih.gov The availability of such synthons is crucial for building compound libraries for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov

Table 3: Reactions Utilizing Imidazolium Aldehyde as a Synthon

| Reaction Type | Reactant with Synthon | Product Type | Reference |

|---|---|---|---|

| Knoevenagel Condensation | Barbituric acid | Imidazolium-functionalized barbiturate | nih.gov |

| Wittig Reaction | Wittig ylide | Imidazolium-functionalized alkene | nih.gov |

| Schiff Base Formation | Amine | Imidazolium-functionalized imine | nih.gov |

| Oxidation | N/A | Norzooanemonin | nih.gov |

Emerging Applications (e.g., Dyes for Solar Cells, Optical Applications)

The unique electronic properties of the imidazole ring system have led to its exploration in advanced materials, particularly for energy and optical applications.

Dyes for Solar Cells